3-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a pyrimidine ring, which is often found in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reactions: The final step involves coupling the benzothiazole core with the pyrimidine ring through a piperazine linker. This can be done using a palladium-catalyzed cross-coupling reaction under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, especially at the nitrogen atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential as a bioactive molecule, possibly as an enzyme inhibitor or receptor ligand.
Medicine: Its structural features make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with protein active sites, while the pyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: Known for its aromatic properties and use in fragrances.
p-Hydroxyphenylethanol: Has similar aromatic properties and is used in various chemical syntheses.
4-Hydroxybenzaldehyde: Another aromatic compound with applications in organic synthesis.
Uniqueness
What sets 3-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione apart is its combination of a benzothiazole core with a pyrimidine ring, linked by a piperazine moiety. This unique structure provides a versatile platform for interaction with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H24N6O2S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C20H24N6O2S/c1-15-14-18(22-20(21-15)26-8-4-5-9-26)24-10-12-25(13-11-24)19-16-6-2-3-7-17(16)29(27,28)23-19/h2-3,6-7,14H,4-5,8-13H2,1H3 |
InChI Key |
DAOMZDOMRKJGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.